molecular formula C13H11N5O3 B14934833 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-imidazol-2-yl)acetamide

2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-imidazol-2-yl)acetamide

Cat. No.: B14934833
M. Wt: 285.26 g/mol
InChI Key: GHVMEBGOFMAOSG-UHFFFAOYSA-N
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Description

2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-(1H-IMIDAZOL-2-YL)ACETAMIDE is a complex organic compound that features a quinazolinone core and an imidazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-(1H-IMIDAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Attachment of the Imidazole Moiety: This step might involve the reaction of the quinazolinone intermediate with an imidazole derivative under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring.

    Reduction: Reduction reactions might target the carbonyl groups in the quinazolinone core.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with quinazolinone and imidazole structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for compounds like 2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-(1H-IMIDAZOL-2-YL)ACETAMIDE typically involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core might interact with enzyme active sites, while the imidazole moiety could bind to receptor sites, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide
  • N-(1H-Imidazol-2-yl)acetamide

Uniqueness

The unique combination of the quinazolinone and imidazole structures in 2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-(1H-IMIDAZOL-2-YL)ACETAMIDE might confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C13H11N5O3

Molecular Weight

285.26 g/mol

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1H-imidazol-2-yl)acetamide

InChI

InChI=1S/C13H11N5O3/c19-10(17-12-14-5-6-15-12)7-18-11(20)8-3-1-2-4-9(8)16-13(18)21/h1-6H,7H2,(H,16,21)(H2,14,15,17,19)

InChI Key

GHVMEBGOFMAOSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NC3=NC=CN3

Origin of Product

United States

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